6-(Tert-butoxycarbonyl)-4-chloropicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Tert-butoxycarbonyl)-4-chloropicolinic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group and a chlorinated picolinic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the picolinic acid structure is known for its role in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxycarbonyl)-4-chloropicolinic acid typically involves the protection of the amine group with a Boc group followed by chlorination of the picolinic acid. One common method includes:
Protection of the amine group: The amine is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which allow for precise control over reaction conditions and improved safety .
Analyse Chemischer Reaktionen
Types of Reactions
6-(tert-butoxycarbonyl)-4-chloropicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6-(tert-butoxycarbonyl)-4-chloropicolinic acid has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(tert-butoxycarbonyl)-4-chloropicolinic acid involves its role as a protecting group and its reactivity in substitution reactions. The Boc group stabilizes the amine, preventing unwanted reactions, while the chlorinated picolinic acid can participate in nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(tert-butoxycarbonyl)-4-bromopicolinic acid: Similar structure but with a bromine atom instead of chlorine.
6-(tert-butoxycarbonyl)-4-fluoropicolinic acid: Contains a fluorine atom instead of chlorine.
Uniqueness
6-(tert-butoxycarbonyl)-4-chloropicolinic acid is unique due to its specific combination of a Boc-protected amine and a chlorinated picolinic acid, which provides distinct reactivity and stability compared to its brominated or fluorinated counterparts .
Eigenschaften
CAS-Nummer |
1245648-39-8 |
---|---|
Molekularformel |
C11H12ClNO4 |
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
4-chloro-6-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(16)8-5-6(12)4-7(13-8)9(14)15/h4-5H,1-3H3,(H,14,15) |
InChI-Schlüssel |
DVYHWIGCSDMVHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=N1)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.